Benzylsuccinic acid

Beschreibung

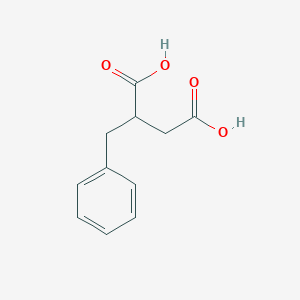

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859847 | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-33-3, 36092-42-9 | |

| Record name | Benzylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 884-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Benzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymology and Biochemical Inhibition Mechanisms of 2 Benzylsuccinic Acid

2-Benzylsuccinic Acid as a Carboxypeptidase Inhibitor

Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. 2-Benzylsuccinic acid has been identified as a potent inhibitor of several members of this enzyme family. medchemexpress.commedchemexpress.comglpbio.com Its inhibitory properties stem from its ability to mimic the structure of a substrate's cleaved product, allowing it to bind tightly within the enzyme's active site. lookchem.comwikipedia.org

Carboxypeptidase A (CPA), a zinc-containing metalloprotease found in the pancreas, is a primary target of 2-benzylsuccinic acid. glpbio.com This enzyme plays a crucial role in the digestion of proteins by removing C-terminal amino acids with aromatic or branched aliphatic side chains. The inhibition of CPA by 2-benzylsuccinic acid has been a subject of numerous studies, providing valuable insights into the enzyme's mechanism and serving as a model for the design of other enzyme inhibitors. wikipedia.orgacs.org

2-Benzylsuccinic acid acts as a purely competitive inhibitor of Carboxypeptidase A (CPA) for both peptide and ester substrates. lookchem.com This means that the inhibitor and the natural substrate compete for binding to the same active site on the enzyme. The effectiveness of this inhibition is quantified by the dissociation constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Studies have determined the Ki of L-benzylsuccinic acid for bovine CPA to be approximately 4.5 x 10⁻⁷ M at pH 7.5 and 25°C. lookchem.comembopress.org This low micromolar value highlights its potency as a CPA inhibitor. lookchem.com Kinetic analyses, such as Dixon plots, are commonly used to determine these values and confirm the competitive nature of the inhibition. lookchem.comcdnsciencepub.com The inhibition is reversible, and its prevention by other known active site binders further confirms that 2-benzylsuccinic acid binds directly to the catalytic site. acs.org

Table 1: Inhibition Data for 2-Benzylsuccinic Acid against Carboxypeptidase A

| Inhibitor | Enzyme | Substrate Type | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|---|

| L-Benzylsuccinic acid | Bovine Carboxypeptidase A | Peptide and Ester | Competitive | 4.5 x 10⁻⁷ M | lookchem.comembopress.org |

X-ray crystallography studies have provided a detailed picture of how L-benzylsuccinate binds to the active site of Carboxypeptidase A (CPA). nih.gov One of the carboxylate groups of the inhibitor coordinates directly with the essential zinc ion (Zn²⁺) in the enzyme's active site in an asymmetric bidentate fashion, displacing a water molecule that is present in the native enzyme. nih.gov This interaction is a key feature of its inhibitory mechanism. The zinc ion itself shifts its position by about 0.5 Å to accommodate the binding of the inhibitor. nih.gov

The other carboxylate group of L-benzylsuccinate forms a salt bridge with the guanidinium (B1211019) group of the amino acid residue Arginine-145 (Arg145) and also participates in hydrogen bonds with Asparagine-144 (Asn144) and Tyrosine-248 (Tyr248). nih.gov Furthermore, a crucial short hydrogen bond (2.5 Å) is formed between one of the inhibitor's carboxylate groups and the catalytic residue Glutamate-270 (Glu270). nih.gov The benzyl (B1604629) group of the inhibitor fits into the enzyme's hydrophobic pocket, which normally accommodates the side chain of the substrate's C-terminal amino acid. This multipoint interaction explains the high affinity and specificity of 2-benzylsuccinic acid for CPA.

The stereochemistry of 2-benzylsuccinic acid is a critical determinant of its inhibitory activity against Carboxypeptidase A (CPA). The L-isomer (also referred to as the (R)-enantiomer) of benzylsuccinic acid is the form that preferentially binds to and potently inhibits CPA. lookchem.comembopress.orgnih.gov This stereoselectivity is a direct consequence of the specific three-dimensional arrangement of the functional groups in the inhibitor and their complementary interactions with the amino acid residues in the enzyme's active site.

X-ray crystallography has confirmed that it is the L-isomer that is found in the crystalline complex with CPA. nih.govpsu.edu The D-isomer, in contrast, does not bind as effectively, highlighting the precise geometric requirements for potent inhibition. embopress.org This stereospecificity has been a guiding principle in the design of other enzyme inhibitors, including the development of angiotensin-converting enzyme (ACE) inhibitors. stereoelectronics.org

In addition to its well-documented effects on Carboxypeptidase A, 2-benzylsuccinic acid has also been identified as an inhibitor of Nna1. medchemexpress.commedchemexpress.com Nna1, also known as cytosolic carboxypeptidase 1 (CCP1), is a member of the M14 metallocarboxypeptidase family. nih.govresearchgate.net Research has shown that 2-benzylsuccinic acid can reduce the activity of Nna1. medchemexpress.com Specifically, at concentrations of 5-10 mM, it has been observed to inhibit approximately 95% of Nna1 activity when using biotin-3EG2E as a substrate. medchemexpress.com However, other studies suggest that while it is a typical M14 inhibitor, it may not be as efficient against CCPs compared to other compounds like 2-phosphonomethylpentanedioic acid (2-PMPA). nih.gov

2-Benzylsuccinic acid serves as a benchmark for a class of metalloprotease inhibitors due to its well-characterized interaction with Carboxypeptidase A (CPA). wikipedia.org Its design as a "by-product analog," mimicking the products of peptide hydrolysis, was a crucial insight that guided the development of other important inhibitors. lookchem.comwikipedia.orgnih.gov

One of the most significant outcomes of the research on 2-benzylsuccinic acid was its influence on the design of angiotensin-converting enzyme (ACE) inhibitors, such as captopril (B1668294). nih.gov The understanding that a carboxyl group could effectively coordinate with the active site zinc ion in CPA was extrapolated to ACE, another zinc-containing metalloprotease. wikipedia.orgnih.gov

When compared to broad-spectrum metalloprotease inhibitors like EDTA, which acts by chelating metal ions nonspecifically, 2-benzylsuccinic acid demonstrates greater specificity for enzymes like CPA due to the precise fit of its benzyl group into the hydrophobic pocket. However, when compared to other specific inhibitors developed for different metalloproteases, its potency varies. For example, while it is a potent inhibitor of CPA, other compounds like phosphoramidon (B1677721) and captopril are the standard inhibitors for thermolysin and ACE, respectively. tandfonline.com The inhibitory potency of succinyl hydroxamates, another class of metalloproteinase inhibitors, has been evaluated against a panel of enzymes including CPA, where DL-benzylsuccinic acid was used as a standard control inhibitor. tandfonline.com

Table 2: Comparison of 2-Benzylsuccinic Acid with Other Metalloprotease Inhibitors

| Inhibitor | Target Enzyme(s) | General Mechanism | Key Feature |

|---|---|---|---|

| 2-Benzylsuccinic Acid | Carboxypeptidase A, Nna1 | Competitive, zinc coordination | Mimics peptide hydrolysis product, benzyl group fits hydrophobic pocket |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Zinc coordination | Inspired by 2-benzylsuccinic acid design, contains a sulfhydryl group |

| EDTA | Various Metalloproteases | Non-specific chelation of metal ions | Broad-spectrum, lacks specificity |

| Phosphoramidon | Thermolysin, Neprilysin | Transition-state analog | Potent inhibitor of specific endopeptidases |

Comparison with Other Metalloprotease Inhibitors

Angiotensin Converting Enzyme (ACE) Inhibition

2-Benzylsuccinic acid has played a pivotal role in the rational design of inhibitors for Angiotensin-Converting Enzyme (ACE), a key zinc-containing metalloprotease in the renin-angiotensin system that regulates blood pressure. stereoelectronics.orgscielo.br The development of potent ACE inhibitors was significantly influenced by the understanding of the active site of a related enzyme, carboxypeptidase A (CPA). scielo.br It was established that (R)-2-benzylsuccinic acid is a powerful competitive inhibitor of carboxypeptidase A. scielo.br Researchers extrapolated this finding to ACE, which, like CPA, is a zinc-containing enzyme that cleaves peptide bonds. stereoelectronics.orgscielo.br

The rationale was that 2-benzylsuccinic acid acts as a bi-product analogue for CPA, mimicking the binding of the two products generated by the enzyme's catalytic action. scielo.br Since ACE cleaves a terminal dipeptide from its substrate, angiotensin I, it was proposed that inhibitors mimicking this dipeptide structure would be effective. scielo.bracs.org Based on the potent CPA inhibition by 2-benzylsuccinic acid, early research focused on succinyl-proline as a potential ACE inhibitor, which showed modest activity. buffalo.edu This foundational concept, using a succinic acid derivative to target the active site zinc and mimic substrate binding, directly led to the development of highly successful ACE inhibitors like captopril and enalaprilat. stereoelectronics.orgbuffalo.edu In these inhibitors, a carboxylate or thiol group is positioned to bind strongly to the catalytic zinc ion in the ACE active site, a principle first demonstrated effectively by 2-benzylsuccinic acid's interaction with carboxypeptidase A. stereoelectronics.orgbuffalo.edu The inhibition is competitive, meaning the inhibitor binds to the active site, preventing the natural substrate from being processed. stereoelectronics.org

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.comnih.gov Given their structural and mechanistic similarities to other metalloproteases like ACE and CPA, compounds developed as inhibitors for one class are often evaluated against others. tandfonline.com In studies evaluating the specificity of MMP inhibitors, 2-benzylsuccinic acid is often used as a standard control inhibitor for carboxypeptidase A to verify assay performance. tandfonline.com

While 2-benzylsuccinic acid itself is not typically characterized as a broad-spectrum or highly potent MMP inhibitor, its structural motif has been foundational in the design of such compounds. mdpi.comtandfonline.com Many potent, broad-spectrum MMP inhibitors are substituted succinyl hydroxamates. tandfonline.com These compounds retain the core succinyl structure, which orients the molecule in the active site, but replace one of the carboxyl groups with a hydroxamic acid moiety. This hydroxamate group acts as a powerful zinc-binding group (ZBG), chelating the catalytic zinc(II) ion in the MMP active site, which is a critical interaction for high-affinity inhibition. mdpi.commdpi.com The development of these inhibitors demonstrates the transfer of mechanistic understanding from early metalloprotease inhibitors like 2-benzylsuccinic acid to the design of targeted therapeutics for diseases involving MMPs, such as arthritis and cancer. tandfonline.comnih.gov

Table 1: Role of 2-Benzylsuccinic Acid and Derivatives in Enzyme Inhibition

| Enzyme Class | Compound Type | Role/Mechanism | Key Finding |

|---|---|---|---|

| ACE | 2-Benzylsuccinic Acid | Foundational Model | Its inhibition of CPA provided the rationale for designing dicarboxylate-based ACE inhibitors. stereoelectronics.orgscielo.br |

| MMPs | 2-Benzylsuccinic Acid | Reference Inhibitor | Used as a control inhibitor for carboxypeptidase A in MMP inhibitor screening assays. tandfonline.com |

| MMPs | Succinyl Hydroxamates | Potent Inhibitors | Derivatives incorporating a hydroxamate zinc-binding group show potent, broad-spectrum MMP inhibition. mdpi.comtandfonline.com |

Mechanistic Studies of Enzyme Inactivation by 2-Benzylsuccinic Acid Analogues

While 2-benzylsuccinic acid is a reversible, competitive inhibitor, certain analogues have been designed to act as irreversible inactivators of metalloproteases, providing deeper insight into enzyme catalytic mechanisms. acs.orgpsu.edu These studies often use carboxypeptidase A (CPA) as a model enzyme.

Irreversible Inhibition Mechanisms

Analogues of 2-benzylsuccinic acid can be engineered to be mechanism-based inactivators, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site. acs.orgpsu.edu

One such example is 2-Benzyl-3,4-epoxybutanoic acid (BEBA) , which was designed based on the active site topology of CPA. psu.edu The rationale involves the carboxylate of BEBA binding to Arg-145 and the benzyl group occupying the hydrophobic pocket. This positions the inhibitor's oxirane (epoxide) ring near the catalytic zinc ion and the catalytically crucial glutamate (B1630785) residue (Glu-270). The enzyme's catalytic action on the inhibitor leads to the alkylation of Glu-270, resulting in permanent, irreversible inactivation. psu.edu Kinetic analyses confirmed that BEBA inhibits CPA in a time-dependent manner with a 1:1 stoichiometry, and competitive inhibition experiments with 2-benzylsuccinic acid showed that BEBA binds specifically at the active site. psu.edu

Another class of irreversible inhibitors is based on incorporating a latent electrophile. For instance, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid was designed as a novel inactivator of CPA. acs.org Kinetic studies showed that all four stereoisomers of this compound inhibit CPA in a time-dependent manner, and the enzymatic activity could not be restored by dialysis, indicating covalent modification. The presence of the competitive inhibitor 2-benzylsuccinic acid protected the enzyme from inactivation, confirming that the covalent attachment occurs at the active site. acs.org

Nucleophilic Attack and Addition-Elimination Pathways

The mechanism of irreversible inhibition by these analogues often involves a nucleophilic attack from an active site residue onto the inhibitor, followed by a series of steps that may include an addition-elimination pathway. acs.orgchemistrysteps.commasterorganicchemistry.com

In the case of α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid , the lack of stereospecificity in its inactivating ability led to a proposed mechanism involving a nucleophilic attack by an enzyme residue at the 2-position (carbonyl carbon) of the oxazolidinone ring, rather than the 5-position. acs.org This initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com The subsequent collapse of this intermediate and elimination of a portion of the molecule (ring-opening) results in the covalent attachment of the inhibitor to the enzyme. This process is classified as an addition-elimination mechanism. acs.orgchemistrysteps.com

For 2-Benzyl-3,4-epoxybutanoic acid (BEBA) , the mechanism involves the nucleophilic attack of the carboxylate side chain of the active site residue Glu-270 on the inhibitor's activated oxirane ring. psu.edu The binding of the inhibitor positions the epoxide ring for this attack, which results in the opening of the strained ring and the formation of a stable covalent ester linkage between the inhibitor and the enzyme, thus causing inactivation. psu.edu

Structural Basis of Enzyme-Inhibitor Complexes

X-ray Crystallography of 2-Benzylsuccinic Acid-Enzyme Complexes

X-ray crystallography has provided detailed atomic-level views of how 2-benzylsuccinic acid binds to the active sites of metalloproteases, revealing the structural basis for its inhibitory activity.

A high-resolution crystal structure of the complex between carboxypeptidase A (CPA) and L-benzylsuccinate was refined at 2.0 Å. nih.gov The structure shows one inhibitor molecule bound in the active site with specific, key interactions. One carboxylate group of the inhibitor binds to the catalytic zinc ion in an asymmetric bidentate fashion, displacing the water molecule that is present in the native enzyme structure. nih.gov This interaction causes the zinc ion to move by approximately 0.5 Å. nih.gov The inhibitor's second carboxylate group forms a salt bridge with the guanidinium group of Arg-145 and also participates in hydrogen bonds with Asn-144 and Tyr-248. A crucial interaction for its potent inhibition is the formation of a short (2.5 Å) hydrogen bond between the zinc-coordinating carboxylate group and the catalytic residue Glu-270. nih.gov

The crystal structure of the thermolysin-benzylsuccinic acid complex was redetermined and refined at a resolution of 1.7 Å. researchgate.net This refined structure clarified that it is the D-isomer, not the L-isomer, of this compound that binds to thermolysin. The binding mode shows the carboxylate group interacting with the active site zinc ion in a syn stereochemistry, which is consistent with other known zinc-carboxylate complexes in both thermolysin and CPA. researchgate.net The mode of binding of the beta-carboxylate is thought to mimic the geometry of the tetrahedral transition state of the substrate during catalysis. researchgate.net

Table 2: Crystallographic Data for 2-Benzylsuccinic Acid-Enzyme Complexes

| Enzyme | Inhibitor Isomer | PDB ID | Resolution (Å) | R-factor | Key Structural Findings |

|---|---|---|---|---|---|

| Carboxypeptidase A | L-Benzylsuccinate | Not specified in abstract, related to 3V7Z for CpT researchgate.net | 2.0 | 0.166 | Asymmetric bidentate coordination to Zn²⁺; Zn²⁺ moves 0.5 Å; short H-bond to Glu-270. nih.gov |

| Thermolysin | D-Benzylsuccinate | Not specified in abstract | 1.7 | 0.157 | D-isomer binds; syn stereochemistry of zinc-carboxylate interaction; mimics tetrahedral transition state. researchgate.net |

| Carboxypeptidase T | This compound | 3V7Z | 1.57 | Not specified | Binds to S1 and S1' sites, inducing conformational changes in residues like E277 and L254. researchgate.netnih.gov |

Molecular Modeling and Docking Studies of 2-Benzylsuccinic Acid Binding

Molecular modeling and docking studies have been instrumental in elucidating the binding mechanism of 2-benzylsuccinic acid to various enzymes, particularly metalloenzymes like carboxypeptidases. nih.gov These computational techniques, often used in conjunction with X-ray crystallography, provide a detailed view of the ligand-enzyme interactions at the atomic level, guiding the rational design of novel inhibitors. researchgate.net

Computational approaches such as molecular docking are used to predict the preferred binding orientation of 2-benzylsuccinic acid within the active site of an enzyme. nih.gov For metalloenzymes, these simulations are particularly challenging due to the complex nature of metal-ligand interactions, which involve partial covalent character. nih.gov Nevertheless, studies have successfully used standard scoring functions to model these interactions. nih.gov More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and Free-Energy Perturbation (FEP) can be employed to simulate transition states and predict binding affinities with greater accuracy. Molecular dynamics (MD) simulations further complement these studies by providing insights into the dynamic stability of the enzyme-inhibitor complex and revealing conformational changes that occur upon binding. mdpi.comdovepress.com

The primary target for modeling studies involving 2-benzylsuccinic acid has been Carboxypeptidase A (CPA), a well-characterized zinc-dependent protease. nih.gov These studies are often validated by comparing the computational results with high-resolution crystal structures of the enzyme-inhibitor complex. nih.gov

Binding with Carboxypeptidase A (CPA)

X-ray crystallography and molecular modeling of the L-benzylsuccinate-CPA complex have revealed a precise and powerful binding mode. nih.govembopress.org One molecule of the inhibitor settles into the enzyme's active site. nih.gov A key interaction involves one of the carboxylate groups of the inhibitor coordinating directly with the catalytic zinc ion, typically in an asymmetric bidentate fashion. nih.gov This binding displaces the native water molecule that is coordinated to the zinc in the unbound enzyme. nih.govembopress.org The binding event induces a conformational change in the enzyme, with the zinc ion shifting approximately 0.5 Å from its original position to better accommodate the inhibitor. nih.gov

The other carboxylate group of L-benzylsuccinate is also crucial for its strong inhibition. It forms a salt bridge with the guanidinium group of Arginine 145 (Arg145) and participates in hydrogen bonds with the side chains of Asparagine 144 (Asn144) and Tyrosine 248 (Tyr248). nih.govembopress.org A particularly significant interaction is a short hydrogen bond (approximately 2.5 Å) formed between the inhibitor's zinc-coordinating carboxyl group and the catalytic residue Glutamate 270 (Glu270). nih.gov The benzyl group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which is responsible for substrate specificity. nih.gov

| Inhibitor Moiety | Enzyme Residue/Component | Interaction Type | Reference |

|---|---|---|---|

| Carboxylate Group 1 | Zinc (Zn²⁺) | Bidentate Coordination | nih.gov |

| Carboxylate Group 1 | Glutamate 270 (Glu270) | Hydrogen Bond | nih.gov |

| Carboxylate Group 2 | Arginine 145 (Arg145) | Salt Bridge | nih.govembopress.org |

| Carboxylate Group 2 | Tyrosine 248 (Tyr248) | Hydrogen Bond | nih.govembopress.org |

| Carboxylate Group 2 | Asparagine 144 (Asn144) | Hydrogen Bond | nih.govembopress.org |

| Benzyl Group | S1' Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |

Binding with Other Carboxypeptidases

Molecular modeling has also shed light on the interaction of 2-benzylsuccinic acid with other related enzymes, such as Carboxypeptidase T (CpT) from Thermoactinomyces vulgaris. nih.gov Crystal structure analysis of the CpT-benzylsuccinic acid complex shows that conserved residues, Leu211 and Leu254, are key determinants for recognizing hydrophobic substrates like those mimicked by the benzyl group. nih.govrcsb.org Substrate binding at the S1' subsite triggers a shift in the Pro248-Asp258 loop, which in turn causes a conformational rearrangement of the catalytic Glu277 residue, highlighting the importance of inhibitor-induced conformational changes for catalysis and inhibition. nih.govrcsb.org

Studies on human procarboxypeptidase A2 (PCPA2) complexed with L-benzylsuccinic acid also confirm a similar binding pattern. embopress.org The inhibitor was found to diffuse into the pre-formed active site of the zymogen, displacing water molecules and coordinating with the zinc ion in a symmetric bidentate manner. embopress.org The S1' subsite, which accommodates the benzyl group, is formed by residues Arg145, Asn144, and Tyr248, consistent with the binding mode in mature CPA. embopress.org

| Method | Application/Purpose | Reference |

|---|---|---|

| Molecular Docking | Predicting binding poses and energetic complementarity. | nih.gov |

| X-ray Crystallography | Determining the 3D structure of the enzyme-inhibitor complex. | nih.govnih.govrcsb.org |

| Molecular Dynamics (MD) Simulation | Analyzing the stability and dynamics of the complex over time. | mdpi.comdovepress.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating transition states for higher accuracy in interaction analysis. | |

| Free-Energy Perturbation (FEP) | Predicting the binding affinities of derivatives. |

These modeling studies collectively underscore that the potent inhibitory effect of 2-benzylsuccinic acid stems from its ability to act as a transition-state analog, effectively chelating the catalytic zinc ion while simultaneously engaging key residues in the enzyme's active site through a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Biosynthesis and Biodegradation Research of 2 Benzylsuccinic Acid

Formation as a Bacterial Xenobiotic Metabolite

2-Benzylsuccinic acid is recognized as a key metabolite produced by bacteria during the breakdown of xenobiotic compounds, particularly aromatic hydrocarbons like toluene (B28343). nih.govtargetmol.combiocat.comcaltagmedsystems.co.uk Its presence in environments such as gasoline-contaminated groundwater serves as a definitive indicator of anaerobic biodegradation of toluene and related xylene compounds. ebi.ac.uk The formation of 2-benzylsuccinic acid is a crucial first step in the anaerobic metabolic pathway that allows various bacteria to utilize these otherwise persistent pollutants as a source of carbon and energy. nih.govasm.org

The identification of 2-benzylsuccinic acid and its derivatives, such as (2-methylbenzyl)-succinic acid from o-xylene, has been instrumental in understanding the microbial processes that contribute to the natural attenuation of aromatic contaminants in anaerobic settings. ebi.ac.uknih.gov These metabolites are often considered true intermediates in the degradation pathways, although they were initially thought to be dead-end products. nih.govd-nb.info

Anaerobic Toluene Degradation Pathway

The anaerobic degradation of toluene is initiated by a remarkable biochemical reaction where the methyl group of toluene is added to a fumarate (B1241708) molecule, yielding (R)-benzylsuccinate. karger.comresearchgate.net This process is a common strategy employed by a diverse range of anaerobic bacteria, including denitrifying and sulfate-reducing bacteria, to activate the chemically stable toluene molecule. nih.govasm.org

The enzyme responsible for the initial C-C bond formation between toluene and fumarate is Benzylsuccinate Synthase (BSS). wikipedia.org BSS is a glycyl radical enzyme (GRE) that catalyzes this unusual addition reaction under strictly anoxic conditions. d-nb.infokarger.com The enzyme is typically composed of three subunits (α, β, and γ), with the large α-subunit housing the active site. nih.govwikipedia.org

The catalytic mechanism of BSS involves a complex radical-based process. nih.govwikipedia.org The reaction is initiated by the generation of a glycyl radical on a specific glycine (B1666218) residue within the enzyme's α-subunit. wikipedia.orgacs.org This radical is then transferred to a conserved cysteine residue, forming a reactive thiyl radical. nih.govmdpi.com

The proposed mechanism proceeds as follows:

The thiyl radical abstracts a hydrogen atom from the methyl group of toluene, creating a benzyl (B1604629) radical intermediate. karger.commdpi.com

This highly reactive benzyl radical then attacks the double bond of the co-substrate fumarate. karger.com

The resulting benzylsuccinyl radical intermediate abstracts a hydrogen atom back from the cysteine residue, forming the final product, (R)-benzylsuccinate, and regenerating the thiyl radical. nih.govmdpi.com

Experimental evidence, including isotope labeling studies, supports this mechanism, showing that the hydrogen atom initially removed from toluene is transferred to a solvent-exchangeable site on the enzyme before being incorporated into the product. nih.govacs.org This provides direct evidence for the involvement of the cysteine residue in the hydrogen transfer process. nih.govacs.org The removal of the hydrogen from the toluene methyl group is considered the rate-limiting step of the reaction. d-nb.info

Following its formation, (R)-benzylsuccinate is further metabolized through a pathway analogous to the beta-oxidation of fatty acids. karger.comnih.gov This pathway sequentially breaks down the benzylsuccinate molecule to yield benzoyl-CoA and succinyl-CoA. karger.commdpi.com The enzymes required for this process are encoded by the bbs (β-oxidation of benzylsuccinate) operon. d-nb.infokarger.com

The key enzymatic steps in the beta-oxidation of benzylsuccinate are:

Activation: (R)-benzylsuccinate is activated to its coenzyme A (CoA) thioester, 2-(R)-benzylsuccinyl-CoA, by a specific CoA transferase (BbsEF). d-nb.infokarger.com

Dehydrogenation: Benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes 2-(R)-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. d-nb.infokarger.com

Hydration: The enoyl-CoA hydratase BbsH adds a water molecule to form a 3-hydroxyacyl-CoA derivative. karger.com

Dehydrogenation: An alcohol dehydrogenase (BbsCD) oxidizes the hydroxyl group to produce the 3-oxoacyl-CoA derivative, benzoylsuccinyl-CoA. karger.com

Thiolytic Cleavage: Finally, the thiolase BbsAB cleaves benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA. karger.com

Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized. karger.com

Table 1: Enzymes of the Benzylsuccinate Beta-Oxidation Pathway

| Enzyme | Gene(s) | Reaction |

| Benzylsuccinate CoA-transferase | BbsEF | (R)-benzylsuccinate + Succinyl-CoA → (R)-2-benzylsuccinyl-CoA + Succinate (B1194679) |

| Benzylsuccinyl-CoA dehydrogenase | BbsG | (R)-2-benzylsuccinyl-CoA → (E)-benzylidenesuccinyl-CoA + 2[H] |

| Benzylidenesuccinyl-CoA hydratase | BbsH | (E)-benzylidenesuccinyl-CoA + H₂O → (α-hydroxybenzyl)succinyl-CoA |

| (α-hydroxybenzyl)succinyl-CoA dehydrogenase | BbsCD | (α-hydroxybenzyl)succinyl-CoA → Benzoylsuccinyl-CoA + 2[H] |

| Benzoylsuccinyl-CoA thiolase | BbsAB | Benzoylsuccinyl-CoA + CoA-SH → Benzoyl-CoA + Succinyl-CoA |

This table is based on information from references d-nb.infokarger.commdpi.com.

Benzylsuccinate Synthase (Bss) Reaction and Mechanism

Stereospecificity of Benzylsuccinate Synthase

Synthetic Pathways for Biotechnological Production of 2-Benzylsuccinic Acid

The enzymes from the anaerobic toluene degradation pathway have been harnessed for the biotechnological production of 2-benzylsuccinic acid. mdpi.comnih.gov Researchers have successfully established an artificial pathway in Escherichia coli by running the benzylsuccinate β-oxidation pathway in reverse. mdpi.comnih.gov

In this synthetic route, benzoate (B1203000) and succinate serve as the precursors. mdpi.com The process involves several key modules:

Benzoate Uptake and Activation: Benzoate is transported into the cell and converted to benzoyl-CoA. mdpi.com

Reverse β-Oxidation: The enzymes of the bbs operon catalyze the reverse reactions, starting from benzoyl-CoA and succinyl-CoA (which is endogenously produced by E. coli from glucose) to synthesize benzylsuccinate. mdpi.comresearchgate.net

Product yields have been shown to increase significantly under anaerobic conditions, particularly with fumarate respiration, compared to aerobic cultures. mdpi.comnih.gov A notable challenge in this biotechnological approach is the efficient export of the final product, 2-benzylsuccinic acid, from the bacterial cells. mdpi.comnih.gov

Artificial Pathways in Escherichia coli

Researchers have successfully engineered Escherichia coli to produce 2-benzylsuccinic acid by introducing an artificial biosynthetic pathway. This endeavor is notable because 2-benzylsuccinic acid and its precursor, benzoyl-CoA, are not naturally occurring metabolites in E. coli. The synthetic pathway was designed to utilize the reverse of the β-oxidation pathway involved in anaerobic toluene degradation. mdpi.com

The core of this artificial pathway hinges on two main modules: one for the synthesis of benzoyl-CoA and another for the conversion of benzoyl-CoA and a C4-dicarboxylate into 2-benzylsuccinic acid.

Module 1: Benzoyl-CoA Synthesis To generate benzoyl-CoA from benzoate supplied in the medium, two distinct strategies were implemented in E. coli strain DH5α. Both approaches required the introduction of the benzoate transporter gene, benK. mdpi.com

CoA-Ligase Dependent Pathway: This module utilized a benzoate-CoA ligase to attach coenzyme A to benzoate.

CoA-Transferase Dependent Pathway: This alternative module employed a CoA-transferase which sources the CoA from succinyl-CoA. This reaction, catalyzed by the enzyme from Geobacter metallireducens, was shown to be active in the engineered E. coli. mdpi.com

Module 2: 2-Benzylsuccinate Synthesis The key reaction in this module is the condensation of benzoyl-CoA with succinyl-CoA. To achieve this, the bbs (benzylsuccinate synthase) operon from the toluene-degrading bacterium Geobacter metallireducens was introduced. This operon contains the necessary genes to catalyze the formation of 2-benzylsuccinic acid. mdpi.com The pathway leverages succinate, which is an endogenous metabolite produced by E. coli during anaerobic glucose fermentation, thereby eliminating the need to supply it externally under these conditions. mdpi.com

Initial tests under aerobic conditions, with both succinate and benzoate added to the medium, demonstrated the successful production of small amounts of 2-benzylsuccinic acid, with the CoA-ligase module proving more effective. mdpi.com However, production was significantly enhanced under anaerobic conditions, which more closely mimics the native environment of the degradative pathway being reversed. mdpi.com

Substrate Utilization and Product Yield Optimization

Significant efforts have been made to optimize the yield of 2-benzylsuccinic acid in engineered E. coli by manipulating growth conditions and genetic targets. The focus has been on enhancing the natural production of the precursor succinate and improving product export.

Under anaerobic fermentation of glucose, E. coli naturally produces succinate, a key substrate for the engineered pathway. This metabolic state proved far more effective for 2-benzylsuccinic acid production than aerobic conditions. Compared to aerobic cultures, the product yield increased over 1000-fold when the engineered cells were grown in anaerobic, glucose-fermenting conditions with benzoate supplied. mdpi.com This shift leverages the host's native metabolic machinery to provide one of the necessary precursors.

Further optimization was achieved by altering the metabolic mode from simple fermentation to anaerobic respiration using an external electron acceptor.

Fumarate Respiration: By supplying fumarate as an external electron acceptor, the production of 2-benzylsuccinic acid was increased by approximately 10-fold compared to standard anaerobic fermentation. mdpi.com This is because fumarate respiration enhances succinate production within the cell.

Product Export: To overcome potential product export limitations, a mutant version of the mscS gene, which codes for an unspecific export protein, was introduced. This modification led to a more than 3-fold increase in the concentration of 2-benzylsuccinic acid detected in the culture supernatant under fermentation conditions. mdpi.com

These strategies highlight that optimizing precursor supply through metabolic pathway engineering and facilitating product export are crucial for maximizing the yield of non-native compounds like 2-benzylsuccinic acid in E. coli.

Interactive Data Table: 2-Benzylsuccinic Acid Production in Engineered E. coli

| Strain Configuration | Growth Condition | Substrates Provided | Key Genetic Modifications | 2-Benzylsuccinate Titer (Relative Comparison) |

| DH5α + pLigBen + pBeta | Aerobic | Succinate + Benzoate | Benzoate-CoA Ligase Pathway, bbs operon | Low (1.6 nM) |

| DH5α + pTransBen + pBeta | Aerobic | Succinate + Benzoate | Benzoate-CoA Transferase Pathway, bbs operon | Very Low (0.2 nM) |

| DH5α + pLigBen + pBeta | Anaerobic (Fermentation) | Glucose + Benzoate | Benzoate-CoA Ligase Pathway, bbs operon | >1000x increase vs. Aerobic |

| DH5α + pLigBen + pBeta | Anaerobic (Fermentation) | Glucose + Benzoate | Benzoate-CoA Ligase Pathway, bbs operon, mutant mscS | >3x increase vs. Fermentation without mscS |

| DH5α + pLigBen + pBeta | Anaerobic (Fumarate Respiration) | Glucose + Benzoate + Fumarate | Benzoate-CoA Ligase Pathway, bbs operon | ~10x increase vs. Fermentation |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Benzylsuccinic Acid

Asymmetric Synthesis of Enantiopure 2-Benzylsuccinic Acid

The biological and pharmacological activities of 2-benzylsuccinic acid and its derivatives are often stereospecific, making the synthesis of its enantiopure forms a critical endeavor. Several methodologies have been developed to achieve high enantiomeric excess (ee).

One prominent approach is the optical resolution of racemic 2-benzylsuccinic acid . This classic method involves the use of chiral resolving agents, such as chiral amines like (R)-1-phenylethylamine, to form diastereomeric salts. newdrugapprovals.org These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent treatment with acid liberates the desired enantiomer of 2-benzylsuccinic acid. newdrugapprovals.org

Asymmetric hydrogenation represents a more direct and modern approach. This technique often employs a chiral catalyst to stereoselectively reduce a precursor molecule. For instance, the asymmetric hydrogenation of 2-benzylidenesuccinic acid, using a chiral Rhodium (Rh) catalyst, can yield the desired enantiomer of 2-benzylsuccinic acid. newdrugapprovals.orggoogle.com Another method involves the use of Raney nickel catalysts modified with chiral compounds like tartaric acid. google.com

The use of chiral auxiliaries is another powerful strategy. ox.ac.uk In this method, a chiral molecule is temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner, after which the auxiliary is removed. For example, a pyrrolidinone auxiliary has been used to create a (2S)-benzylsuccinic acid derivative. ox.ac.uk Similarly, chiral 3-(arylacetyl)-2-oxazolidones have been used in oxidative homocoupling reactions to produce optically pure 2,3-diarylsuccinic acids, which are related structures. researchgate.net

A summary of key asymmetric synthesis approaches is presented below:

| Method | Description | Key Reagents/Catalysts | Reference |

| Optical Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Chiral amines (e.g., (R)-1-phenylethylamine) | newdrugapprovals.org |

| Asymmetric Hydrogenation | Stereoselective reduction of an unsaturated precursor. | Chiral Rhodium (Rh) catalysts, modified Raney nickel | newdrugapprovals.orggoogle.com |

| Chiral Auxiliary | Temporary incorporation of a chiral unit to direct stereoselective reactions. | Pyrrolidinone auxiliaries, chiral oxazolidinones | ox.ac.ukresearchgate.net |

Regioselective Condensation Reactions for Derivative Synthesis

The two carboxylic acid groups of 2-benzylsuccinic acid have different steric and electronic environments, allowing for regioselective reactions. This is particularly important in the synthesis of complex derivatives where only one of the carboxyl groups should react.

A notable example is the synthesis of Mitiglinide (KAD-1229), a drug used for type 2 diabetes. newdrugapprovals.orgnih.gov The synthesis involves the regioselective condensation of (S)-2-benzylsuccinic acid with cis-perhydroisoindole. nih.govdrugfuture.com To achieve this selectivity, one of the carboxylic acid groups is often activated while the other remains protected or is less reactive.

One method involves the formation of an activated diester, for example, with 4-nitrophenol, followed by a regioselective reaction with the amine. drugfuture.com Another efficient, one-pot synthesis uses thionyldiimidazole to activate the succinic acid. nih.gov This reagent reacts with (S)-2-benzylsuccinic acid to form a diimidazolide intermediate. The subsequent sequential reaction with cis-hexahydroisoindoline proceeds regioselectively to yield the desired amide-carboxylic acid in high yield (86%). nih.gov This approach avoids the need to isolate intermediates, making it suitable for large-scale synthesis. nih.gov

The reaction can be summarized as follows: (S)-2-benzylsuccinic acid + cis-hexahydroisoindoline → (2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid

This regioselective condensation highlights the sophisticated control that can be exerted in the derivatization of 2-benzylsuccinic acid for pharmaceutical applications.

Derivatization for Analytical and Research Purposes

Chemical derivatization is a common strategy to enhance the analytical detection of 2-benzylsuccinic acid, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The inherent polarity and low volatility of carboxylic acids can make them challenging to analyze directly by GC. colostate.edu Derivatization converts the polar carboxyl groups into less polar and more volatile ester groups. colostate.edu

Esterification is the most prevalent derivatization technique for the GC-MS analysis of 2-benzylsuccinic acid and related compounds. researchgate.net This process not only improves chromatographic behavior but also produces characteristic mass spectra that aid in identification and quantification.

Several esterification methods are employed:

Methylation: Converting the carboxylic acid groups to methyl esters is a common approach. researchgate.netresearchgate.net

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) esters. asm.org These derivatives are often volatile and yield informative mass spectra, characterized by a prominent (M-15)⁺ ion resulting from the loss of a methyl group from the TMS substituent. asm.org

Other Alkyl Esters: Ethyl and n-butyl esters have also been investigated to study their mass spectral fragmentation patterns. researchgate.net

The choice of derivatization reagent can influence the fragmentation pattern observed in the mass spectrometer, providing valuable structural information. researchgate.net For instance, a study on various hydrocarbon-derived succinic acids, including 2-benzylsuccinic acid, systematically compared the mass spectra of their methyl, ethyl, n-butyl, and TMS esters, providing a database for identifying these compounds in environmental samples. researchgate.net

A rapid liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has also been developed for the analysis of benzylsuccinates in groundwater, which notably does not require an extraction or derivatization step, offering a sensitive and high-throughput alternative. acs.org

Development of 2-Benzylsuccinic Acid Derivatives with Modified Properties

The core structure of 2-benzylsuccinic acid serves as a versatile scaffold for developing derivatives with tailored properties for various applications, from medicine to materials science.

In medicinal chemistry, derivatives of 2-benzylsuccinic acid have been explored for their potential therapeutic effects. As discussed, the synthesis of Mitiglinide, a hypoglycemic agent, is a prime example of a successful pharmaceutical derivative. nih.gov Research into related structures, such as 2-benzylidenesuccinic acid derivatives, has also indicated potential hypoglycemic and anti-inflammatory properties. The structural modifications aim to enhance biological activity and optimize pharmacokinetic profiles.

In the field of polymer chemistry, 2-benzylsuccinic acid can be incorporated into polymer backbones to create biodegradable materials. Its presence can improve the mechanical properties and environmental sustainability of the resulting polymers. Related succinate (B1194679) derivatives are also used as plasticizers to improve the rheology of PVC blends.

The development of these derivatives often involves the strategic modification of the carboxylic acid groups or the benzyl (B1604629) substituent to achieve the desired functionality. solubilityofthings.com

| Derivative Class | Modification | Target Property/Application | Reference |

| Amides | Regioselective condensation with amines | Hypoglycemic agents (e.g., Mitiglinide) | nih.gov |

| Esters | Reaction with various alcohols | Plasticizers, intermediates for synthesis | |

| Polymers | Incorporation into polyester (B1180765) chains | Biodegradable materials with improved mechanical properties | |

| Substituted Benzyl Rings | Modification of the aromatic ring | Altered biological activity, fine-tuning of properties |

Structure Activity Relationship Sar Studies and Drug Discovery Principles with 2 Benzylsuccinic Acid

SAR Investigations for Enzyme Inhibitors based on 2-Benzylsuccinic Acid Scaffold

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. The 2-benzylsuccinic acid framework has been a valuable tool for such investigations, especially in the context of inhibiting metalloenzymes like carboxypeptidase A (CPA). medchemexpress.com Researchers have systematically modified the molecule to understand the key interactions between the inhibitor and the enzyme's active site.

Key findings from SAR studies on the 2-benzylsuccinic acid scaffold include:

The Benzyl (B1604629) Group: The benzyl moiety is crucial for binding. It fits into a hydrophobic pocket within the active site of enzymes like CPA, contributing significantly to the inhibitor's affinity and specificity. Modifications to this group can modulate binding strength.

The Succinic Acid Core: The dicarboxylic acid portion of the molecule is essential for its inhibitory action. One carboxyl group often interacts with a critical zinc ion (Zn²⁺) present in the active site of metalloproteases, while the other can form additional interactions, such as hydrogen bonds. nih.govwikipedia.org

Stereochemistry: The stereochemistry at the chiral center (the carbon to which the benzyl group is attached) is critical. For instance, the (R)-enantiomer of 2-benzylsuccinic acid shows distinct optical rotation and is a potent inhibitor of carboxypeptidase A, highlighting the importance of stereospecific interactions with the chiral environment of the enzyme's active site. stereoelectronics.org

Substitutions: The introduction of different substituents on either the benzyl ring or the succinic acid backbone allows for the fine-tuning of inhibitory potency and selectivity. For example, replacing a carboxyl group with a more potent zinc-binding group, like a sulfhydryl (-SH) group, was a key step in developing more powerful inhibitors. nih.govbris.ac.uk

| Structural Moiety | Role in Inhibition | Effect of Modification |

|---|---|---|

| Benzyl Group | Binds to the S1' hydrophobic pocket of the enzyme. | Alterations can increase or decrease binding affinity depending on the fit within the pocket. |

| Succinic Acid Carboxyl Groups | One carboxyl group coordinates with the active site zinc ion; the other forms hydrogen bonds. nih.govresearchgate.net | Replacing the zinc-binding carboxyl with a stronger ligand (e.g., sulfhydryl) dramatically increases potency. nih.govbris.ac.uk |

| Stereochemistry (e.g., (R)- vs (S)-) | Determines the precise 3D orientation in the enzyme's chiral active site. stereoelectronics.org | Enantiomers often exhibit significant differences in inhibitory activity; the (R)-enantiomer is a specific inhibitor of carboxypeptidase A. |

Role of 2-Benzylsuccinic Acid in Rational Drug Design

Rational drug design is the inventive process of finding new medications based on the knowledge of a biological target. The study of 2-benzylsuccinic acid's interaction with carboxypeptidase A is a classic example of this principle in action. nih.govacs.org

In the 1970s, researchers Byers and Wolfenden described 2-benzylsuccinic acid as a "by-product analogue" inhibitor of CPA. nih.govcore.ac.uk This concept proposes that the inhibitor mimics the combined features of the products of the enzymatic reaction, allowing it to bind with high affinity to the active site. researchgate.netcore.ac.uk The binding of 2-benzylsuccinic acid to CPA was found to be purely competitive, indicating it binds directly to the active site. researchgate.net

This understanding provided a crucial intellectual springboard for drug designers. acs.org They hypothesized that if they could understand how 2-benzylsuccinic acid inhibited the zinc-containing enzyme CPA, they could apply the same principles to design inhibitors for other medically important zinc metalloenzymes, such as Angiotensin-Converting Enzyme (ACE). nih.govdrugdesign.org The key insight was that a molecule with a group to bind the catalytic zinc ion and another moiety to fit into a specific hydrophobic pocket could be a powerful and specific inhibitor. nih.govguidechem.com This approach, moving from a known inhibitor of a model enzyme to designing a drug for a therapeutic target, is a hallmark of rational drug design. ahajournals.org

Development of Clinically Relevant Analogues from 2-Benzylsuccinic Acid Precursors

The foundational knowledge gained from 2-benzylsuccinic acid has directly led to the creation of clinically important drugs. The compound itself, or its derivatives, serve as precursors or conceptual models in these developments.

The development of Captopril (B1668294) is one of the earliest and most celebrated successes of rational drug design, a story in which 2-benzylsuccinic acid played a starring conceptual role. nih.govdrugdesign.orgahajournals.org Researchers at Squibb noted the similarities between ACE and carboxypeptidase A, particularly that both were zinc-containing metalloproteases. wikipedia.orgguidechem.com

Inspired by the potent inhibition of CPA by 2-benzylsuccinic acid, they hypothesized that a succinylamino acid derivative could inhibit ACE. nih.gov Their initial compound, succinyl-L-proline, showed modest but specific ACE inhibitory activity. wikipedia.orgahajournals.org To improve potency, they introduced a methyl group to mimic the side chain of alanine, a residue in ACE's natural substrate, which increased inhibition about 15-fold. ahajournals.org

The major breakthrough came when they sought a superior zinc-binding group to replace the carboxylate of the succinyl moiety. nih.gov The introduction of a sulfhydryl (-SH) group, known for its strong interaction with metal ions, yielded a compound with an IC₅₀ of 23 nM, a dramatic 1000-fold increase in potency over their earlier lead. nih.govbris.ac.uk This potent inhibitor was named Captopril and became the first-in-class ACE inhibitor approved for treating hypertension in 1981. nih.govlaskerfoundation.org

| Compound | Design Rationale | Inhibitory Potency (IC₅₀) |

|---|---|---|

| (R)-2-Benzylsuccinic acid | Potent inhibitor of the model enzyme carboxypeptidase A. nih.govdrugdesign.org | Potent for CPA, but not ACE. guidechem.com |

| Succinyl-L-proline | Designed by analogy to benzylsuccinic acid to inhibit ACE. ahajournals.org | ~330 µM |

| D-2-Methylsuccinyl-L-proline | Addition of a methyl group to better mimic the natural substrate. ahajournals.org | ~22 µM. nih.gov |

| Captopril | Replacement of the carboxyl zinc-binding group with a more potent sulfhydryl group. nih.gov | 23 nM. nih.gov |

(S)-2-Benzylsuccinic acid is a direct and crucial chiral building block in the synthesis of Mitiglinide, also known as KAD-1229. researchgate.netchemicalbook.com Mitiglinide is an antidiabetic agent used for the management of type 2 diabetes. researchgate.netdrugbank.com

The synthesis of KAD-1229 utilizes (S)-2-benzylsuccinic acid as a key intermediate. chemicalbook.comnewdrugapprovals.org A common synthetic route involves the dehydration of (S)-2-benzylsuccinic acid with a reagent like acetic anhydride (B1165640) to form the corresponding (S)-Benzylsuccinic anhydride. newdrugapprovals.org This activated intermediate is then reacted with cis-octahydroisoindole (B142279) in a regioselective manner to yield the final Mitiglinide structure. newdrugapprovals.orgdrugfuture.com

Mitiglinide exerts its hypoglycemic effects through a mechanism distinct from that of ACE inhibitors. It is a rapid- and short-acting insulin (B600854) secretagogue. researchgate.net Though structurally different from sulfonylureas, it binds to the sulfonylurea receptor on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K⁺ATP) channels. researchgate.netdrugbank.comresearchgate.net This channel closure causes depolarization of the cell membrane, stimulating an influx of calcium ions (Ca²⁺) and subsequently triggering the release of insulin. drugbank.comnih.gov

Spectroscopic and Computational Research on 2 Benzylsuccinic Acid

Quantum Mechanics Modeling of Reaction Mechanisms

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) modeling have become indispensable for elucidating the complex radical-based reaction mechanism of benzylsuccinate synthase (BSS). mdpi.comresearchgate.net These computational approaches provide detailed insights into the energetics and geometries of transient species, such as radicals and transition states, which are difficult to observe experimentally.

Computational studies have confirmed that the reaction mechanism proposed based on experimental data is the most probable among several considered alternatives. acs.orgacs.org The modeling supports a multi-step process initiated by the formation of a glycyl radical within the enzyme, which then abstracts a hydrogen atom from a nearby cysteine residue. researchgate.net This thiyl radical, in turn, abstracts a hydrogen atom from the methyl group of the toluene (B28343) substrate, generating a benzyl (B1604629) radical. researchgate.net This benzyl radical then adds to the double bond of the co-substrate fumarate (B1241708). researchgate.net

Key findings from QM modeling include:

Stereospecificity: The models successfully explain the high enantiospecificity of the BSS enzyme, which exclusively produces (R)-benzylsuccinate. acs.orgresearchgate.net This specificity is enforced by a strong thermodynamic preference for fumarate binding in the pro-(R) orientation within the enzyme's active site. The reverse orientation, which would lead to the (S)-enantiomer, involves a prohibitively high energy barrier for the subsequent radical quenching step. acs.orgacs.org

Conformational Inversion: The predicted reaction mechanism from QM modeling is fully consistent with the experimentally observed steric inversion of the configuration of the toluene methyl group during its addition to fumarate. researchgate.net

These mechanistic details derived from computational modeling are in full agreement with the crystal structure of the BSS enzyme and other experimental observations. mdpi.comresearchgate.net

Theoretical Studies of Binding and Transition States

Theoretical and computational studies have been crucial in understanding how 2-benzylsuccinic acid and its precursors interact with enzymes and in characterizing the high-energy transition states along the reaction coordinate.

In the context of benzylsuccinate synthase (BSS), comprehensive computer modeling has been used to analyze the initial hydrogen transfer steps that activate the substrates. researchgate.net These studies predict the energy profiles for both forward and backward hydrogen-transfer reactions, calculate their kinetic constants, and assess kinetic isotope effects. researchgate.net Structure-based modeling of the BSS active site has helped to visualize the reaction, showing the partial radical character of specific atoms in the transition states and the full radical properties of intermediates. researchgate.net The calculations reveal how the binding of substrates (toluene and fumarate) or the product ((R)-benzylsuccinic acid) influences the conformation and energetics of the active site. researchgate.netresearchgate.net

Beyond its role in biosynthesis, 2-benzylsuccinic acid is also a well-studied enzyme inhibitor, particularly for carboxypeptidase A. Theoretical considerations of enzyme catalysis suggest that molecules designed to mimic the structure of a reaction's transition state should act as potent inhibitors. annualreviews.org L-benzylsuccinic acid is considered a classic example of a "bi-product analog" or transition-state analog inhibitor for carboxypeptidase A. annualreviews.orgworthington-biochem.com It is designed to resemble the two products of peptide cleavage (a carboxylate anion and the remaining peptide chain) held in the correct orientation. annualreviews.org Theoretical studies and experimental binding data show that it binds to the enzyme's active site with extremely high affinity, orders of magnitude tighter than the substrates themselves. annualreviews.org This tight binding is attributed to its ability to engage the same interactions that the enzyme uses to stabilize the fleeting transition state of the catalyzed reaction. annualreviews.org

Emerging Research Directions and Potential Academic Applications of 2 Benzylsuccinic Acid

2-Benzylsuccinic Acid in Neuropathic Pain Research

Neuropathic pain is a chronic pain state resulting from damage or disease affecting the somatosensory nervous system. nih.gov Research has identified 2-benzylsuccinic acid as an orally active inhibitor of carboxypeptidase A (CPA) and Nna1, a cytosolic carboxypeptidase. medchemexpress.commedchemexpress.com This inhibitory action is central to its application in studying pain pathways.

One of the key findings is the compound's effect on cold allodynia, a condition where non-painful cold stimuli are perceived as painful. medchemexpress.com In a preclinical model using mice with spared nerve injury (SNI), a common model for neuropathic pain, oral administration of 2-benzylsuccinic acid was shown to significantly alleviate cold allodynia. medchemexpress.commedchemexpress.com The study demonstrated that the compound reduces the activity of carboxypeptidase A in the spinal cord. medchemexpress.com However, it did not have a significant effect on mechanical hyperalgesia (increased sensitivity to painful mechanical stimuli). medchemexpress.com

The mechanism behind this effect is linked to the protein latexin, the only known endogenous carboxypeptidase inhibitor in mammals. Nerve injury can cause a loss of latexin expression in spinal cord neurons, which is believed to contribute to the development of neuropathic pain. medchemexpress.com By using 2-benzylsuccinic acid to inhibit CPA activity, researchers can mimic the function of latexin and study the specific role of these enzymes in pain signaling. medchemexpress.com The research suggests that carboxypeptidase A is a contributor to the development of cold allodynia, highlighting a potential target for therapeutic intervention. medchemexpress.com

Table 1: Research Findings of 2-Benzylsuccinic Acid in Neuropathic Pain

| Model System | Key Target(s) | Observed Effect | Research Implication |

|---|---|---|---|

| Spared Nerve Injury (SNI) Mouse Model | Carboxypeptidase A (CPA), Nna1 | Alleviates cold allodynia | Suggests CPA's role in cold pain pathways |

2-Benzylsuccinic Acid in Non-Alcoholic Steatohepatitis (NASH) Research

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and liver cancer. Several sources identify 2-benzylsuccinic acid as a compound that can be used for research into NASH. medchemexpress.commedchemexpress.commedchemexpress.com As an inhibitor of carboxypeptidase A and Nna1, its potential application in this field is noted, but detailed studies demonstrating its efficacy or mechanism of action in NASH models are not extensively documented in the available literature. The investigation into inhibitors of various carboxypeptidases and related enzymes is an active area in metabolic disease research, but specific findings for 2-benzylsuccinic acid in NASH remain an emerging area of interest. medchemexpress.comnih.gov

2-Benzylsuccinic Acid as a Tool for Studying Protein Conformation and Stability

2-Benzylsuccinic acid serves as a critical tool for biochemists and structural biologists studying the structure and function of metalloenzymes, particularly zinc-containing carboxypeptidases. Its utility stems from its ability to act as a potent, competitive inhibitor that binds to the active site of these enzymes, effectively mimicking a product of peptide hydrolysis. researchgate.netmedchemexpress.eu

A key application is in the field of X-ray crystallography. For example, researchers have used L-benzylsuccinic acid to probe the active site of human procarboxypeptidase A2 (PCPA2), the inactive precursor (zymogen) of carboxypeptidase A2. medchemexpress.eu By co-crystallizing the zymogen with the inhibitor, scientists were able to solve the three-dimensional structure of the complex. medchemexpress.eu This revealed how the inhibitor molecule diffuses into the pre-formed active site of the zymogen and interacts with key residues. medchemexpress.eu Such studies are crucial for understanding the structural basis of zymogen inactivity and the conformational changes that occur during its activation. medchemexpress.eumdpi.com

Furthermore, 2-benzylsuccinic acid is employed in site-directed mutagenesis studies to investigate protein stability. In research on carboxypeptidase Y, the inhibitor was used to probe the active site's structure after specific amino acid residues were mutated. nih.gov These experiments help elucidate how changes in the protein's sequence affect its stability, folding, and substrate specificity. nih.gov The ability of 2-benzylsuccinic acid to prevent other inhibitors from binding has also been used to confirm that novel inactivators are indeed targeting the enzyme's active site. scribd.com

Table 2: Applications of 2-Benzylsuccinic Acid in Protein Studies

| Technique/Study Type | Enzyme Studied | Role of 2-Benzylsuccinic Acid | Scientific Insight Gained |

|---|---|---|---|

| X-ray Crystallography | Human Procarboxypeptidase A2 | Active site probe/inhibitor | Revealed accessibility and functionality of the zymogen's active site. medchemexpress.eu |

| Site-Directed Mutagenesis | Carboxypeptidase Y | Active site inhibitor | Helped assess the effects of mutations on protein stability and specificity. nih.gov |

Potential for Novel Therapeutic Agent Development

The study of 2-benzylsuccinic acid has had a significant historical impact on drug discovery, most notably inspiring the development of a major class of cardiovascular drugs. In the early 1980s, L-benzylsuccinic acid was identified as a potent inhibitor of carboxypeptidase A. medchemexpress.com At the time, researchers were seeking orally active inhibitors for angiotensin-converting enzyme (ACE), another zinc-containing peptidase crucial for blood pressure regulation. medchemexpress.com

The insight that 2-benzylsuccinic acid could effectively inhibit carboxypeptidase A by binding to its zinc-containing active site provided a foundational model. medchemexpress.comnih.gov This concept was extrapolated to ACE, leading to the design of succinyl derivatives that ultimately culminated in the development of captopril (B1668294), the first-in-class ACE inhibitor. medchemexpress.comamegroups.org This marked a landmark achievement in structure-based drug design.

Beyond this historical contribution, derivatives of benzylsuccinic acid continue to be explored for therapeutic purposes. A notable example is Mitiglinide, a this compound derivative developed as a rapid-acting oral medication for the treatment of type 2 diabetes. scribd.comscribd.com Mitiglinide functions by stimulating insulin (B600854) secretion from pancreatic beta-cells. scribd.com The successful development of these agents underscores the therapeutic potential held within the 2-benzylsuccinic acid chemical scaffold, suggesting that further modifications could lead to new treatments for a range of conditions.

Compound Name Table

| Compound Name |

|---|

| 2-Benzylsuccinic acid |

| L-benzylsuccinic acid |

| Captopril |

| Mitiglinide |

Q & A

Q. How do physicochemical properties (e.g., solubility, dissociation constants) of 2-benzylsuccinic acid influence its bioavailability in in vitro studies?

- Methodological Answer : The compound’s poor aqueous solubility (500 mg/mL in DMSO) necessitates formulation with co-solvents (e.g., PEG300 or Tween 80). Dissociation constants (pKa₁ = 3.2, pKa₂ = 5.1) affect ionization at physiological pH, altering membrane permeability. Use dynamic light scattering (DLS) to assess aggregation in buffer systems and adjust ionic strength to stabilize the compound .

Q. What strategies are recommended for designing derivatives of 2-benzylsuccinic acid to enhance CPA selectivity and reduce off-target effects?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., halogenation or methoxy substitution) to probe steric and electronic effects.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to CPA’s active site (PDB: 1CPA).

- Selectivity screening : Test derivatives against homologous enzymes (e.g., carboxypeptidase B) to identify specificity determinants .

Data Contradiction Analysis

Q. Why do some studies report 2-benzylsuccinic acid as a bacterial xenobiotic metabolite, while others classify it solely as a CPA inhibitor?

- Methodological Answer : The dual classification stems from its role in anaerobic bacterial toluene degradation (via fumarate addition) versus its pharmacological application. To reconcile these findings:

- Contextualize experimental models : Use genomic data (e.g., presence of bss operon in bacteria) to confirm metabolic pathways.

- Functional assays : Compare enzymatic activity in bacterial lysates versus purified CPA systems .

Experimental Design Considerations

Q. What are the critical parameters for ensuring reproducibility in kinetic studies of 2-benzylsuccinic acid?

- Methodological Answer :

- Enzyme preparation : Use fresh CPA aliquots stored at -80°C to prevent denaturation.

- Substrate saturation : Confirm [S] >> Km (e.g., 10× Km for hippuryl-L-phenylalanine).

- Temperature control : Maintain ±0.1°C stability using a thermostated cuvette holder.

- Data validation : Apply the Cheng-Prusoff equation for Ki calculation and report SEM across triplicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.